molecular formula C18H10FN2NaO2S B12352710 3-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-acrylic acid sodium salt

3-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-acrylic acid sodium salt

Cat. No.: B12352710
M. Wt: 360.3 g/mol
InChI Key: GKVZZMDDAMGJJZ-RRABGKBLSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Molecular Framework

The systematic IUPAC name for this compound is sodium (2E)-3-[2-(4-fluorophenyl)imidazo[2,1-b]benzothiazol-3-yl]-2-propenoate , reflecting its stereochemistry and functional groups. The name delineates:

  • A sodium salt of an acrylic acid derivative.
  • A central imidazo[2,1-b]benzothiazole system, comprising fused imidazole and thiazole rings linked to a benzene ring.
  • A 4-fluorophenyl substituent at position 2 of the benzothiazole core.

The (2E) configuration indicates the trans geometry of the acrylic acid’s double bond, critical for molecular planarity and conjugation.

Molecular Formula and Key Descriptors

The compound’s molecular formula is C₁₈H₁₁FN₂O₂S·Na , with a molecular weight of 360.34 g/mol. Key identifiers include:

Property Value
CAS Registry Number 681260-11-7
InChI Code 1S/C18H11FN2O2S.Na/c19-12-7...
Storage Conditions 2–8°C
Synonymous Designation Sodium (E)-3-(2-(4-fluorophenyl)benzo[d]imidazo[2,1-b]thiazol-3-yl)acrylate

The InChI code encapsulates stereochemical and connectivity details, while the synonym emphasizes the E-configuration and sodium salt form.

Spectroscopic and Computational Characterization

Although direct spectroscopic data for this compound is limited in public databases, analogous benzimidazo-thiazoles are characterized by:

  • ¹H NMR : Aromatic protons in the 7.0–8.5 ppm range, with fluorine coupling observed for the 4-fluorophenyl group.
  • ¹³C NMR : Peaks near 163 ppm (C=O), 150–160 ppm (imidazole and thiazole carbons), and 115–130 ppm (aromatic carbons).
  • UV-Vis : Absorption bands at 250–300 nm due to π→π* transitions in conjugated systems.

Computational studies of related structures suggest that the sodium salt enhances water solubility by stabilizing the carboxylate group through ionic interactions.

Properties

Molecular Formula

C18H10FN2NaO2S

Molecular Weight

360.3 g/mol

IUPAC Name

sodium;(E)-3-[2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enoate

InChI

InChI=1S/C18H11FN2O2S.Na/c19-12-7-5-11(6-8-12)17-14(9-10-16(22)23)21-13-3-1-2-4-15(13)24-18(21)20-17;/h1-10H,(H,22,23);/q;+1/p-1/b10-9+;

InChI Key

GKVZZMDDAMGJJZ-RRABGKBLSA-M

Isomeric SMILES

C1=CC=C2C(=C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)F)/C=C/C(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)F)C=CC(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Base-Catalyzed Thiazole Formation

The benzo[d]imidazo[2,1-b]thiazole core is constructed via cyclocondensation of o-aminothiophenol and 4-fluorobenzaldehyde. In ethanol with catalytic triethylamine (TEA), this reaction proceeds at reflux (80°C, 4–6 hours), achieving 85–92% yield. The mechanism involves imine formation, followed by intramolecular cyclization and oxidation (Scheme 1).

Table 1: Optimization of Cyclocondensation Conditions

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
TEA (5 mol%) Ethanol 80 6 92
Cs₂CO₃ (2 equiv) DMF 150 12 88
CuI (10 mol%) Neat 90 3 85

Transition Metal-Free Approaches

Cs₂CO₃-mediated cyclization in dimethylformamide (DMF) at 150°C for 12 hours provides an 88% yield of the benzothiazole intermediate. This method avoids metal catalysts, reducing purification complexity.

Sodium Salt Formation

Neutralization with Sodium Hydroxide

The free acrylic acid (1 equiv) is dissolved in anhydrous ethanol and treated with aqueous NaOH (1.05 equiv) at 0–5°C. After stirring for 2 hours, the sodium salt precipitates, yielding 95% purity.

Table 2: Salt Formation Parameters

Base Solvent Temperature (°C) Yield (%) Purity (%)
NaOH Ethanol 0–5 94 95
NaHCO₃ Water/EtOH 25 88 92

Advanced Catalytic Strategies

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) reduces reaction times to 30 minutes for cyclocondensation, improving yields to 90%. This method enhances regioselectivity and minimizes byproducts.

Photocatalytic Methods

Eosin Y and visible light (450 nm, 20 W) enable solvent-free coupling between o-aminothiophenol and 4-fluorobenzaldehyde, achieving 89% yield in 1 hour.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : δ 7.28–8.05 (m, aromatic H), 6.45 (d, J = 15.9 Hz, CH=COO⁻), 5.92 (d, J = 15.9 Hz, CH₂=COO⁻).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N), 1340 cm⁻¹ (SO₂⁻).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms >99% purity.

Scale-Up and Industrial Feasibility

Continuous Flow Reactors

Pilot-scale synthesis using continuous flow systems (residence time: 10 minutes) achieves 85% yield at 1 kg/batch, reducing solvent use by 40%.

Green Chemistry Metrics

  • Process Mass Intensity (PMI) : 8.2 (vs. 15 for batch methods).
  • E-factor : 2.1, primarily from ethanol recovery.

Challenges and Mitigation Strategies

Byproduct Formation

Oxidation of the thiazole sulfur to sulfoxide is minimized using nitrogen sparging and antioxidant additives (e.g., ascorbic acid, 0.1% w/w).

Solubility Issues

Crystallization in ethanol/water (3:1) at −20°C enhances sodium salt recovery (92% vs. 78% at 25°C).

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-acrylic acid sodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazo[2,1-b]thiazole core.

    Reduction: Reduced forms of the acrylic acid moiety.

    Substitution: Substituted derivatives at the fluorophenyl group.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of benzo[d]imidazo[2,1-b]-thiazole compounds exhibit significant antimicrobial activity. A study highlighted the synthesis of various thiazole derivatives that demonstrated promising in vitro activity against multidrug-resistant strains of Candida and Staphylococcus aureus . The incorporation of the 4-fluorophenyl group enhances the biological profile of these compounds, suggesting that 3-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-acrylic acid sodium salt could be effective against resistant pathogens.

Anticancer Potential

The imidazo-thiazole scaffold has been linked to anticancer activity. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific mechanisms often involve the modulation of signaling pathways related to cell survival and apoptosis, making this compound a candidate for further investigation in cancer therapeutics.

Synthetic Routes

The synthesis of 3-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-acrylic acid sodium salt typically involves multi-step synthetic pathways. Initial steps may include the formation of the thiazole ring followed by functionalization at the phenyl position. The use of various reagents and conditions can lead to different yields and purities, emphasizing the need for optimized protocols .

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structures and assessing their purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed. For example, NMR can provide insights into the molecular environment of hydrogen atoms within the compound, while MS can confirm molecular weight and structural integrity .

Case Study 1: Antifungal Activity

In a recent study, a series of thiazole derivatives were evaluated for their antifungal properties against drug-resistant strains. The results indicated that specific modifications in the thiazole structure significantly enhanced antifungal efficacy compared to standard treatments . This underscores the potential application of 3-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-acrylic acid sodium salt in developing new antifungal agents.

Case Study 2: Anticancer Research

Another investigation focused on the anticancer properties of imidazo-thiazole derivatives. The study demonstrated that certain derivatives could inhibit tumor growth in vitro and in vivo models through mechanisms involving cell cycle arrest and apoptosis induction . This highlights the therapeutic potential of compounds like 3-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-acrylic acid sodium salt in oncology.

Mechanism of Action

The exact mechanism of action of 3-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-acrylic acid sodium salt is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the fluorophenyl group may enhance binding affinity to certain targets, contributing to its biological activity .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name Core Structure Substituents Functional Group Key Properties Reference
Target Compound Benzo[d]imidazo[2,1-b]thiazole 4-Fluorophenyl (C2), acrylic acid (C3) Sodium salt High solubility, potential EGFR/aldose reductase inhibition
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid Imidazo[2,1-b]thiazole 4-Chlorophenyl (C6), acetic acid (C3) Free acid Melting point: 236–238°C; Yield: 80%
3-(4-Fluorophenyl)-2-[...]-4-thiazolidinone (4d) Imidazo[2,1-b]thiazole 4-Fluorophenyl (C3), 4-bromophenyl (C6) Thiazolidinone Aldose reductase inhibition; Yield: 84%; m.p.: 279–281°C
D04 (2-(benzoimidazo[2,1-b]thiazol-3-yl)-N-(2-hydroxyphenyl)acetamide) Benzo[4,5]imidazo[2,1-b]thiazole 2-Hydroxyphenyl (amide) Acetamide EGFR inhibition (HeLa IC₅₀: 8.2 µM); Yield: 27%
3-Benzyl-4-thiazolidinone (4a) Imidazo[2,1-b]thiazole 4-Bromophenyl (C6), benzyl (C3) Thiazolidinone Moderate aldose reductase inhibition; Yield: 71%

Physicochemical Properties

  • Solubility : The sodium salt in the target compound likely offers superior aqueous solubility compared to free acids (e.g., acetic acid derivative in ) or neutral amides (e.g., D04) .
  • Thermal Stability : Melting points of analogues range widely (108–281°C), influenced by substituents. The sodium salt may lower the melting point due to ionic character.
  • Synthetic Yield: Yields for imidazothiazole derivatives vary (27–98%), with thiazolidinones (e.g., 4e) achieving near-quantitative yields (98%) under optimized conditions .

Key Structural Insights

  • Functional Group Impact: Sodium Salt vs. Free Acid: Sodium salts improve bioavailability but may reduce membrane permeability compared to neutral amides. Acrylic Acid vs.

Biological Activity

The compound 3-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-acrylic acid sodium salt is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the realm of anti-mycobacterial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H10FN2NaO2SC_{18}H_{10}F_{N_2}NaO_2S, indicating the presence of functional groups that may contribute to its biological activity. The structure includes a benzo[d]imidazo[2,1-b]-thiazole core, which is known for its pharmacological relevance.

PropertyValue
Molecular Weight356.34 g/mol
SolubilitySoluble in water
pHNeutral (7)
Melting PointNot specified

Antimycobacterial Activity

Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis (Mtb) . In vitro assays demonstrated significant antitubercular activity with an IC50 value of 2.32 μM , indicating potent inhibition of bacterial growth. The compound displayed selectivity towards Mtb, showing no significant activity against non-tuberculous mycobacteria (NTM) such as M. avium and M. smegmatis .

The proposed mechanism involves the inhibition of key enzymes in the mycobacterial metabolic pathway. Molecular docking studies suggest that the compound binds effectively to pantothenate synthetase , an essential enzyme for Mtb survival, thereby disrupting its metabolic processes .

Anticancer Properties

In addition to its antitubercular properties, this compound has shown promise in cancer research. Preliminary studies indicate that it may induce apoptosis in various cancer cell lines, including those derived from breast and lung cancers. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. This effect is hypothesized to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Study 1: Antitubercular Efficacy

A recent study evaluated the effectiveness of several benzo[d]imidazo[2,1-b]-thiazole derivatives, including our compound, against Mtb. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced activity compared to others. The most potent derivative showed an IC90 value of 7.05 μM , reinforcing the structural importance of substituents in enhancing biological activity .

Study 2: Cancer Cell Line Assessment

In another investigation, the compound was tested against a panel of cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 5 μM . Furthermore, flow cytometry analysis confirmed an increase in apoptotic cells following treatment, suggesting a robust anticancer mechanism .

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-acrylic acid sodium salt?

  • Methodology : Synthesis typically involves refluxing intermediates (e.g., substituted benzaldehydes or thiazoles) in ethanol or acetic acid under nitrogen. For example, condensation of triazole derivatives with chloroacetic acid under acidic conditions yields thioacetic acids, which are neutralized with sodium hydroxide to form sodium salts . Reaction time (4–5 hours), temperature (80°C), and solvent choice (e.g., ionic liquids like [bmim]PF6) significantly impact yield and purity .
  • Key Parameters :
  • Use of glacial acetic acid as a catalyst .
  • Recrystallization from DMF/acetic acid mixtures to confirm purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology :
  • Spectroscopic Analysis : IR spectroscopy identifies functional groups (e.g., C=O at ~1680 cm⁻¹, CN at ~1550 cm⁻¹) . 1H NMR and LC-MS validate aromatic protons and molecular weight .
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., ±0.01% deviation) .
  • Chromatography : Thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases ensures homogeneity .

Q. What are standard protocols for assessing the compound’s solubility and stability?

  • Methodology :
  • Solubility : Test in polar (water, DMSO) and non-polar solvents (ethyl acetate) under controlled pH. Sodium salts generally exhibit higher aqueous solubility due to ionic dissociation .
  • Stability : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Mass balance (main compound + impurities) should remain ~100% .

Advanced Research Questions

Q. How does the sodium counterion influence the compound’s pharmacokinetic properties compared to other salts (e.g., potassium, zinc)?

  • Methodology :
  • Ion Exchange : Compare solubility and bioavailability by synthesizing salts with K+, Zn²+, or organic bases (morpholine/piperidine). Sodium salts often show superior aqueous solubility due to smaller ionic radius .
  • Pharmacokinetic Profiling : Use in vitro assays (e.g., Caco-2 cell permeability) and in vivo models to measure absorption rates .

Q. What mechanistic insights explain discrepancies in reported antimicrobial activity across studies?

  • Analysis : Variations arise from differences in microbial strains, assay conditions (e.g., agar dilution vs. broth microdilution), and compound purity. For instance, impurities >2% can reduce efficacy by 30% .
  • Resolution :
  • Standardize testing using CLSI guidelines.
  • Cross-validate results with LC-MS purity checks (>98%) and positive controls (e.g., fluconazole for fungi) .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., fungal CYP51)?

  • Methodology :
  • Docking Studies : Use AutoDock Vina to model binding to cytochrome P450 enzymes. Fluorophenyl groups may enhance hydrophobic interactions with active sites .
  • QSAR Models : Correlate substituent electronegativity (e.g., 4-Fluoro vs. 4-CH3) with inhibitory activity .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

  • Approach :
  • High-Resolution XRD : Re-analyze disputed structures (e.g., benzo[d]imidazo[2,1-b]thiazole derivatives) using synchrotron radiation for <0.01 Å resolution .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing anomalies .

Key Recommendations

  • Synthesis : Optimize reflux time and solvent polarity to minimize byproducts.
  • Characterization : Combine XRD and NMR for unambiguous structural confirmation.
  • Biological Assays : Standardize protocols to reduce inter-lab variability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.